molecular formula C18H23NO B588912 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol CAS No. 1330183-29-3

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol

Cat. No.: B588912
CAS No.: 1330183-29-3
M. Wt: 269.388
InChI Key: WVCKSRCCDDRZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is a chemical compound with the molecular formula C18H23NO and a molecular weight of 269.38 g/mol. This compound is characterized by its structure, which includes a benzyl group, a methyl group, and a phenyl group attached to an amino alcohol backbone. It is commonly used as an intermediate in the preparation of various pharmaceutical compounds, including Trimebutine metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol typically involves the reaction of benzylamine with methylamine and a suitable phenylbutanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using high-purity starting materials and advanced purification techniques to ensure the final product’s quality. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5: A deuterated version used in metabolic research.

    N-Benzyl-N-methyl 1-Phenyl-1-hydroxymethyl-1-propanamine: A closely related compound with similar structural features.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[benzyl(methyl)amino]-2-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-18(15-20,17-12-8-5-9-13-17)19(2)14-16-10-6-4-7-11-16/h4-13,20H,3,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCKSRCCDDRZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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